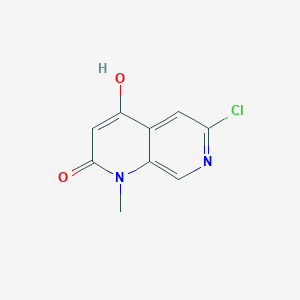6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one
CAS No.: 1935435-26-9
Cat. No.: VC4216788
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1935435-26-9 |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 |
| IUPAC Name | 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-12-6-4-11-8(10)2-5(6)7(13)3-9(12)14/h2-4,13H,1H3 |
| Standard InChI Key | GKRYFSMDCSGVIG-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Functional Groups
6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one features a 1,7-naphthyridine backbone, a bicyclic system comprising two fused pyridine rings. Key substituents include:
-
A chlorine atom at the 6th position, enhancing electrophilic reactivity.
-
A hydroxyl group at the 4th position, enabling hydrogen bonding and acidity.
-
A methyl group at the 1st position, influencing steric and electronic properties.
-
A lactam moiety (2(1H)-one), contributing to planarity and hydrogen-bonding capacity .
The SMILES notation and InChIKey confirm its stereochemical uniqueness .
Physicochemical Predictions
Collision cross-section (CCS) values, critical for mass spectrometry applications, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 211.02688 | 139.3 |
| [M+Na]+ | 233.00882 | 155.7 |
| [M-H]- | 209.01232 | 140.7 |
These data suggest moderate polarity, aligning with its mixed aromatic/polar functional group composition .
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis reports exist for 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one, analogous compounds are typically synthesized via:
-
Cyclocondensation: Reacting halogenated pyridine derivatives with hydroxylamine or amines under basic conditions .
-
Functional Group Interconversion: Introducing chlorine via electrophilic substitution or nucleophilic displacement on preformed naphthyridinones .
For example, methyl 4-chloro-3-(prop-1-ynyl)picolinate reacts with hydroxylamine in methanol/KOH to yield structurally related naphthyridinones . Adapting such methods could enable targeted synthesis of this compound.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The chlorine atom directs incoming electrophiles to the 5th and 8th positions.
-
Lactam Ring Opening: Under strong acidic or basic conditions, the 2(1H)-one moiety may undergo hydrolysis to carboxylic acid derivatives.
-
Hydroxyl Group Acidity: The 4-hydroxy group () can participate in deprotonation reactions or act as a hydrogen bond donor .
Biomedical Applications and Hypothetical Mechanisms
Anticancer Activity
Structural analogues inhibit kinases (e.g., EGFR, VEGFR) and pro-survival pathways (e.g., PI3K/Akt). The hydroxyl group may chelate metal ions in catalytic sites, while the chlorine enhances target affinity through halogen bonding .
Comparative Analysis with Analogous Compounds
The 6-chloro-4-hydroxy-1-methyl derivative’s uniqueness lies in its balanced lipophilicity and polarity, optimizing membrane permeability and target engagement .
Crystallographic and Spectroscopic Insights
Crystalline Structure
Although crystallographic data for 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one are unavailable, related compounds exhibit:
-
Planar Backbones: Facilitating π-π stacking in solid-state structures.
-
Hydrogen-Bonded Dimers: Stabilized by O–H⋯O interactions between lactam and hydroxyl groups .
Spectroscopic Signatures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume